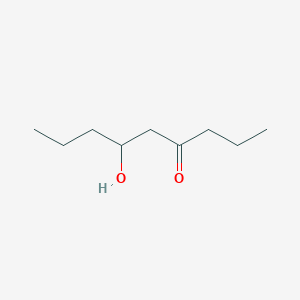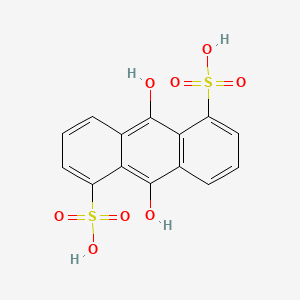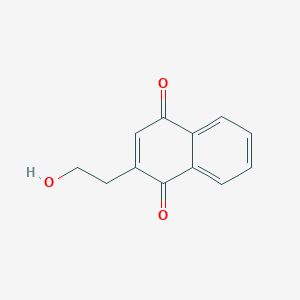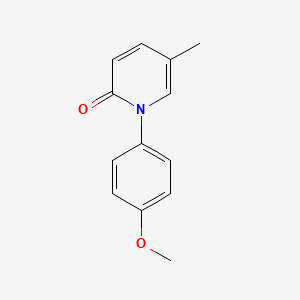
5-methyl-1-(4-methoxylphenyl)-2-(1H)-pyridone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-1-(4-methoxylphenyl)-2-(1H)-pyridone is an organic compound that belongs to the class of pyridones Pyridones are heterocyclic compounds containing a pyridine ring with a ketone group This specific compound is characterized by a methyl group at the 5th position, a methoxylphenyl group at the 1st position, and a pyridone core structure
Métodos De Preparación
The synthesis of 5-methyl-1-(4-methoxylphenyl)-2-(1H)-pyridone can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the pyridone ring. The reaction conditions typically include:
Reagents: 4-methoxybenzaldehyde, methyl acetoacetate, base (e.g., sodium ethoxide)
Solvent: Ethanol
Temperature: Reflux conditions
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
5-methyl-1-(4-methoxylphenyl)-2-(1H)-pyridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxylphenyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.
Aplicaciones Científicas De Investigación
5-methyl-1-(4-methoxylphenyl)-2-(1H)-pyridone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-methyl-1-(4-methoxylphenyl)-2-(1H)-pyridone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
5-methyl-1-(4-methoxylphenyl)-2-(1H)-pyridone can be compared with other similar compounds, such as:
1-(4-methoxyphenyl)-2-pyridone: Lacks the methyl group at the 5th position, which may affect its chemical reactivity and biological activity.
5-methyl-2-pyridone: Lacks the methoxylphenyl group, resulting in different chemical properties and applications.
4-methoxyphenyl-2-pyridone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
53427-77-3 |
|---|---|
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-5-methylpyridin-2-one |
InChI |
InChI=1S/C13H13NO2/c1-10-3-8-13(15)14(9-10)11-4-6-12(16-2)7-5-11/h3-9H,1-2H3 |
Clave InChI |
XMDITNSOBKTMIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


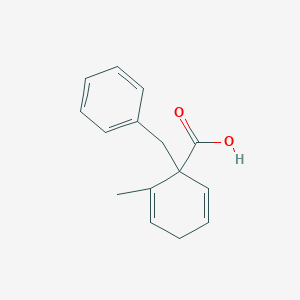
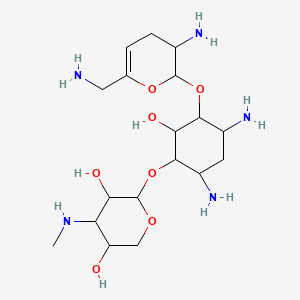
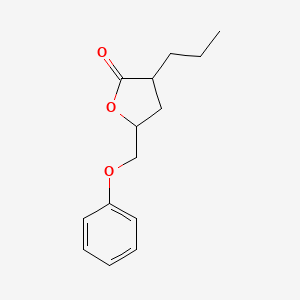

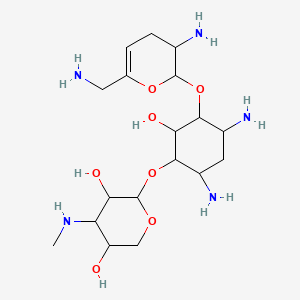
![1-[(But-2-enoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14639711.png)
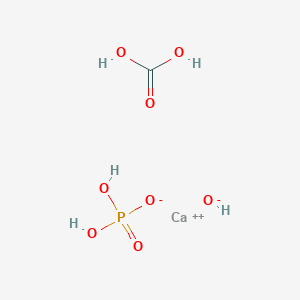
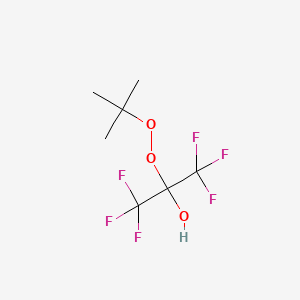
![Thiophene, 2,5-bis(4'-hexyl[1,1'-biphenyl]-4-yl)-](/img/structure/B14639729.png)
![3-[Bis(methylsulfanyl)methylidene]cholestane](/img/structure/B14639733.png)
